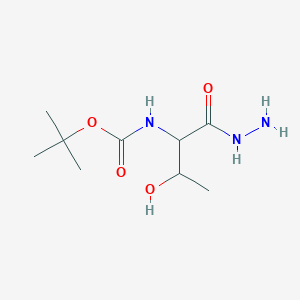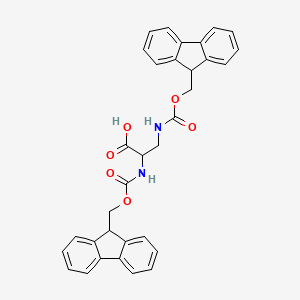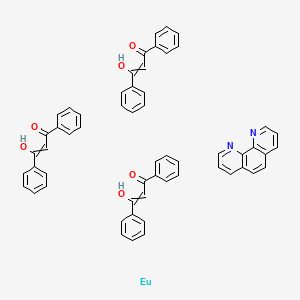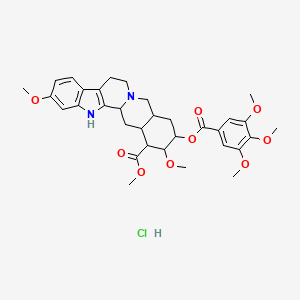![molecular formula C28H40N6O7 B13387968 6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[4-(hydroxymethyl)phenyl]carbamoyl]-4-ureido-butyl]carbamoyl]-2-methyl-propyl]hexanamide](/img/structure/B13387968.png)
6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[4-(hydroxymethyl)phenyl]carbamoyl]-4-ureido-butyl]carbamoyl]-2-methyl-propyl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB involves multiple steps, starting from the preparation of the individual components, such as the valine-citrulline dipeptide and the para-aminobenzylcarbonyl (PAB) group. The key steps include:
Synthesis of Valine-Citrulline Dipeptide: This involves the coupling of valine and citrulline using standard peptide synthesis techniques.
Attachment of PAB Group: The PAB group is attached to the dipeptide through a carbamate linkage.
Industrial Production Methods
Industrial production of MC-Val-Cit-PAB follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Purification: Using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Quality Control: Rigorous testing to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
MC-Val-Cit-PAB undergoes various chemical reactions, including:
Bioconjugation: The maleimide functionality reacts with thiols in monoclonal antibodies to form stable thioether bonds.
Cleavage by Cathepsin B: The valine-citrulline dipeptide is specifically cleaved by cathepsin B, an enzyme overexpressed in tumor lysosomes.
Formation of Carbamate Linkages: The benzyl alcohol group can form carbamate linkages with amine-containing payloads.
Aplicaciones Científicas De Investigación
MC-Val-Cit-PAB is extensively used in scientific research, particularly in the development of ADCs. Its applications include:
Cancer Therapy: Used in ADCs to deliver cytotoxic drugs specifically to cancer cells, minimizing systemic toxicity.
Bioconjugation Studies: Employed in research to study the bioconjugation of antibodies and other proteins.
Drug Delivery Systems: Investigated for its potential in various drug delivery systems due to its cleavable linker properties.
Mecanismo De Acción
MC-Val-Cit-PAB functions as a cleavable linker in ADCs. The mechanism involves:
Targeting Cancer Cells: The antibody portion of the ADC selectively binds to antigens on the surface of cancer cells.
Internalization and Cleavage: Once internalized, the linker is cleaved by cathepsin B in the lysosomes, releasing the cytotoxic drug inside the cancer cell.
Cytotoxic Effect: The released drug exerts its cytotoxic effect, leading to cell death.
Comparación Con Compuestos Similares
MC-Val-Cit-PAB is unique due to its specific cleavage by cathepsin B and its ability to form stable thioether bonds. Similar compounds include:
Valine-Citrulline-PABC-Monomethyl Auristatin E (vcMMAE): Used in several approved ADCs, it also employs a valine-citrulline dipeptide for cathepsin B cleavage.
Glucuronide Linkers: Provide improved hydrophilic properties and selective intracellular cleavage by β-glucuronidase.
MC-Val-Cit-PAB-PNP: Another cleavable peptide linker with similar properties.
MC-Val-Cit-PAB stands out due to its stability and efficiency in targeted drug delivery, making it a valuable tool in the development of ADCs for cancer therapy.
Propiedades
Fórmula molecular |
C28H40N6O7 |
|---|---|
Peso molecular |
572.7 g/mol |
Nombre IUPAC |
N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C28H40N6O7/c1-18(2)25(33-22(36)8-4-3-5-16-34-23(37)13-14-24(34)38)27(40)32-21(7-6-15-30-28(29)41)26(39)31-20-11-9-19(17-35)10-12-20/h9-14,18,21,25,35H,3-8,15-17H2,1-2H3,(H,31,39)(H,32,40)(H,33,36)(H3,29,30,41) |
Clave InChI |
AMKBTTRWLGVRER-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one](/img/structure/B13387885.png)
![2-[[6-(3-Aminophenyl)sulfanyl-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol](/img/structure/B13387892.png)
![N-([1,1'-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine](/img/structure/B13387893.png)


![3-Methylidene-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B13387918.png)
![Methyl 14-ethylidene-12-(hydroxymethyl)-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B13387930.png)


![3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B13387954.png)
![methyl N-[1-[[4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13387955.png)

![(3R)-3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13387961.png)
![1-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387979.png)
